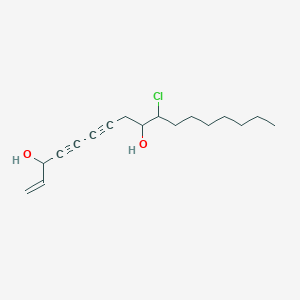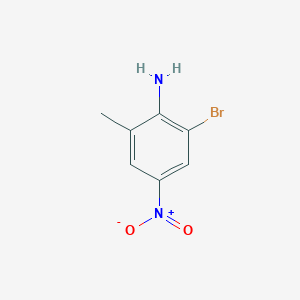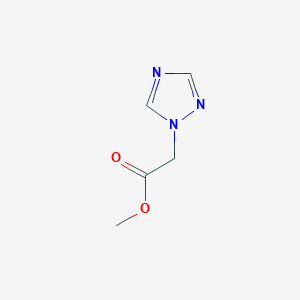![molecular formula C16H19N3O B034050 N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide CAS No. 100311-39-5](/img/structure/B34050.png)
N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE: is a chemical compound with the molecular formula C16H19N3O It is a derivative of benzoic acid and contains a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE typically involves the reaction of benzoic acid derivatives with hydrazine derivatives. One common method is the condensation reaction between 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE and benzoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
BENZOIC ACID HYDRAZIDE: A simpler derivative with similar chemical properties but lacking the dimethylamino group.
2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE: A related compound with a similar structure but different functional groups.
Uniqueness: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is unique due to the presence of both the benzoic acid and dimethylamino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
100311-39-5 |
|---|---|
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide |
InChI |
InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,18,20) |
Clé InChI |
USQXRGHVIIXWOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
Synonymes |
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)


![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B33989.png)


![1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime](/img/structure/B33996.png)


